Nitromifene citrate
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Overview
Description
Nitromifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) related to triphenylethylenes like tamoxifen. It was developed as an antiestrogenic agent but was never marketed. The compound is a mixture of (E)- and (Z)-isomers that possess similar antiestrogenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitromifene citrate involves the reaction of 1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl with 4-(2-pyrrolidin-1-ylethoxy)benzene. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its status as an unmarketed drug. the synthesis would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Nitromifene citrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Major Products:
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the methoxy group with other functional groups.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of selective estrogen receptor modulators.
Biology: Investigated for its effects on estrogen receptors and its potential to inhibit estrogen-induced cellular processes.
Medicine: Explored for its potential use in treating estrogen receptor-positive breast cancer.
Mechanism of Action
Nitromifene citrate exerts its effects by binding to estrogen receptors and acting as an antagonist. It competes with estrogen for binding sites on the receptor, preventing estrogen from exerting its effects. This results in the inhibition of estrogen-induced cellular processes, such as cell proliferation in estrogen receptor-positive breast cancer .
Comparison with Similar Compounds
Tamoxifen: Another nonsteroidal selective estrogen receptor modulator used in the treatment of breast cancer.
Clomifene: A selective estrogen receptor modulator used to induce ovulation in women with infertility.
Comparison:
Tamoxifen: Both tamoxifen and nitromifene citrate are selective estrogen receptor modulators, but tamoxifen is widely used in clinical practice, whereas this compound was never marketed.
Clomifene: While clomifene is used primarily for fertility treatments, this compound was investigated for its potential in treating breast cancer
This compound’s unique properties, such as its rapid dissociation from the estrogen receptor compared to estradiol, make it a valuable compound for research despite its lack of commercial availability .
Properties
CAS No. |
5863-35-4 |
---|---|
Molecular Formula |
C33H36N2O11 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H28N2O4.C6H8O7/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-16H,5-6,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-26-; |
InChI Key |
LHAPNDAERSFWSC-JTHROIFXSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10448-84-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI 628 CI-628 CI628 CN-55,945-27 CN-55945-27 Nitromifene Nitromifene Citrate Nitromifene Citrate (1:1) Nitromifene, (E)-Isomer Nitromifene, (Z)-Isomer Nitromiphene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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